molecular formula C7H6ClF2N B2660037 5-Chloro-2-(1,1-difluoroethyl)pyridine CAS No. 2416243-41-7

5-Chloro-2-(1,1-difluoroethyl)pyridine

Cat. No.: B2660037
CAS No.: 2416243-41-7
M. Wt: 177.58
InChI Key: KQGUEJHHBPAHTP-UHFFFAOYSA-N
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Description

5-Chloro-2-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group at the 5-position and a difluoroethyl group at the 2-position

Scientific Research Applications

5-Chloro-2-(1,1-difluoroethyl)pyridine has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 5-Chloro-2-(1,1-difluoroethyl)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with 1,1-difluoroethane in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and pressures to facilitate the substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

5-Chloro-2-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Properties

IUPAC Name

5-chloro-2-(1,1-difluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUEJHHBPAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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